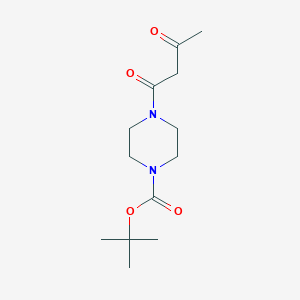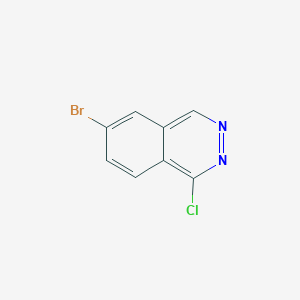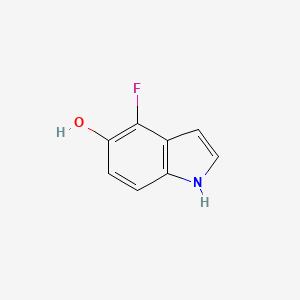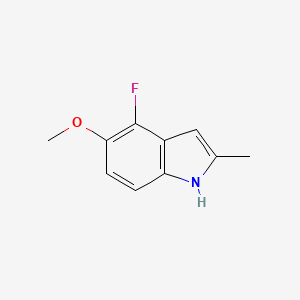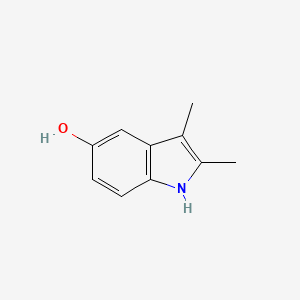
Methyl 4-methyl-2-(4-methylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in this compound is 60.17 (7)° .
Synthesis Analysis
Esters, including “Methyl 4-methyl-2-(4-methylphenyl)benzoate”, can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Furthermore, esters can be synthesized from trans-esterification reactions .
Molecular Structure Analysis
The molecular formula of “Methyl 4-methyl-2-(4-methylphenyl)benzoate” is C16H16O2. The structure of this compound is similar to phenyl benzoate and 4-methoxyphenyl benzoate .
Chemical Reactions Analysis
“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester and esters react with acids to liberate heat along with alcohols and acids . They can also undergo trans-esterification reactions to form different esters .
Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an opaque colorless to white shiny crystalline solid with an intense unpleasant odor . It is insoluble in water .
Scientific Research Applications
Reactions and Rearrangements
Retro-Fries Rearrangements : Methyl 4-methyl-2-(4-methylphenyl)benzoate is involved in retro-Fries rearrangements, a chemical process where acyl migration occurs, as demonstrated in studies by Jackson and Waring. This rearrangement is compared to the Fries/retro-Fries equilibrium, providing insights into the mechanism of such reactions (Jackson & Waring, 1990) (Jackson & Waring, 1991).
Nucleophilic Reactions : The compound's reactions with nucleophiles, leading to cleavage to 4-methylphenol and various benzoates, have been studied, shedding light on its chemical behavior in different contexts (Jackson & Waring, 1990).
Synthesis and Applications
Intermediate for Total Synthesis : It serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with biological activities. The synthesis process from methyl 4-bromobenzoate, and the optimization of reaction conditions, have been explored by Hong-xiang (Lou Hong-xiang, 2012).
Liquid Crystal Research : Research on liquid crystals has shown that lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates, which includes derivatives of Methyl 4-methyl-2-(4-methylphenyl)benzoate, affects mesophase behavior. This is significant in the field of materials science and engineering (Naoum et al., 2015).
Structural and Molecular Studies
Structural Characterization : The structure and molecular characteristics of derivatives of Methyl 4-methyl-2-(4-methylphenyl)benzoate have been analyzed, providing detailed insights into its molecular geometry and intermolecular interactions. These studies are crucial for understanding the compound's properties and potential applications (Gowda et al., 2007).
Spectroelectrochemical Characterization : A study focusing on the synthesis and characterization of a pyrrole derivative related to Methyl Red and Methyl 4-methyl-2-(4-methylphenyl)benzoate reveals interesting electrochromic properties. This is relevant for applications in sensing and display technologies (Almeida et al., 2017).
Mechanism of Action
Target of Action
Methyl 4-methyl-2-(4-methylphenyl)benzoate is a benzoate ester Similar compounds have been known to interact with proteins such as β-catenin .
Mode of Action
It is known that benzoate esters can undergo reactions such as the fries rearrangement , which could potentially alter their interaction with target proteins.
Biochemical Pathways
Related compounds have been shown to influence the wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Result of Action
Related compounds have been shown to inhibit wnt signaling-dependent proliferation of cancer cells .
Safety and Hazards
“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and containers may explode when heated . It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
methyl 4-methyl-2-(4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTDUUWVBXNDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(4-methylphenyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

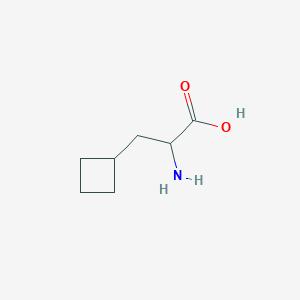
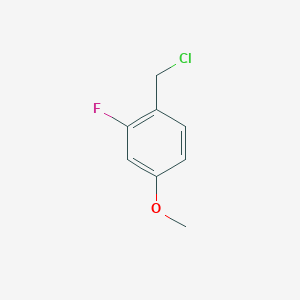


![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
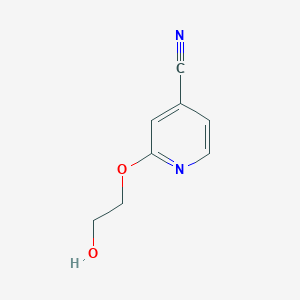

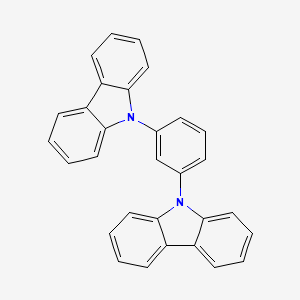
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
